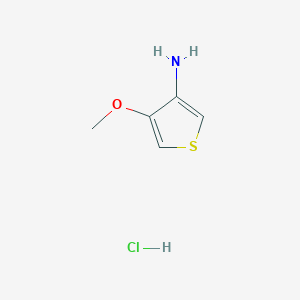

4-Methoxythiophen-3-amine hydrochloride

Description

4-Methoxythiophen-3-amine hydrochloride is a thiophene-derived amine compound featuring a methoxy (-OCH₃) substituent at the 4-position and an amine (-NH₂) group at the 3-position of the heteroaromatic ring.

Properties

IUPAC Name |

4-methoxythiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS.ClH/c1-7-5-3-8-2-4(5)6;/h2-3H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICARRSMNQRDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Reduction of Oxime Precursors

One robust method involves the catalytic hydrogenation of 4-hydroxy-3-methoxyphenyl oxime derivatives, which are closely related structurally to 4-Methoxythiophen-3-amine hydrochloride. Although this example pertains to hydroxyl analogs, the methodology is adaptable to methoxylated thiophenes.

- Starting Material: 4-hydroxy-3-methoxybenzene formoxime

- Catalyst: 5-10% Pd/C

- Solvent: Methanol

- Reductive Agent: Ammonium formate (anhydrous)

- Temperature: 20-30 °C

- Reaction Time: 2-3 hours

- Post-Processing: Filtration to remove catalyst, addition of 25-30% hydrochloric acid to precipitate the hydrochloride salt

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Oxime (g/mmol) | 16.7 g (100 mmol) | 16.7 g (100 mmol) |

| Ammonium formate (g/mmol) | 14.5 g (230 mmol) | 12.6 g (200 mmol) |

| Pd/C catalyst (wt%) | 5% (4.0 g) | 10% (2.0 g) |

| Reaction Temperature (°C) | 20-30 | 20-30 |

| Reaction Time (hours) | 3 | 2 |

| Hydrochloric acid (vol%) | 30% (100 ml) | 30% (50 ml) |

| Product Yield (%) | 90.2 | 91.8 |

| Purity (HPLC %) | 99.5 | 99.6 |

| Melting Point (°C) | 219.2-220.0 | 219.4-220.2 |

This method offers high purity (>99%) and high yield (>90%) under mild conditions, with the advantage of catalyst recyclability and industrial scalability.

Hydrogenation Using Raney Nickel and Liquid Ammonia

Another industrially relevant preparation method utilizes Raney nickel as a catalyst and liquid ammonia as a reductant for the conversion of 3-methoxy-4-hydroxybenzaldehyde to the corresponding amine hydrochloride salt. This method is notable for replacing hydroxylamine hydrochloride with liquid ammonia, improving yield and reducing cost.

- Dissolution: Vanillin (3-methoxy-4-hydroxybenzaldehyde) is dissolved in anhydrous methanol (mass ratio 1:4 to 1:2).

- Catalyst Addition: Raney nickel catalyst is added (mass ratio catalyst to vanillin 1:12 to 1:8).

- Nitrogen Purging: Air is removed from the autoclave by vacuum and replaced with nitrogen to 3 kg/cm².

- Ammonia Addition: Liquid ammonia is introduced (1-3 times the mass of vanillin) under controlled temperature (<50 °C).

- Hydrogenation: Hydrogen gas is passed into the autoclave, and the reaction is maintained at 45-50 °C until complete conversion.

- Workup: After cooling, the mixture is filtered to remove catalyst, and hydrochloric acid gas is bubbled into the filtrate at room temperature to precipitate the hydrochloride salt.

- Improved yield compared to traditional methods using hydroxylamine hydrochloride.

- Use of cheap and readily available raw materials.

- Methanol solvent is recyclable, reducing environmental impact and cost.

- Simple operation with high product purity and easy removal of byproducts.

This method is particularly suitable for large-scale industrial synthesis due to its operational simplicity and economic benefits.

Comparative Summary of Preparation Methods

| Aspect | Pd/C Catalytic Reduction (Oxime) | Raney Nickel Hydrogenation (Aldehyde) |

|---|---|---|

| Starting Material | 4-hydroxy-3-methoxyphenyl oxime | 3-methoxy-4-hydroxybenzaldehyde |

| Catalyst | Pd/C (5-10%) | Raney nickel |

| Reducing Agent | Ammonium formate | Hydrogen gas + liquid ammonia |

| Solvent | Methanol | Methanol |

| Reaction Temperature | 20-30 °C | 45-50 °C |

| Reaction Time | 2-3 hours | Until completion (variable) |

| Product Yield (%) | ~90-92% | Higher than traditional methods (exact yield not specified) |

| Product Purity (HPLC) | >99.5% | High purity (implied) |

| Industrial Suitability | High (simple, safe, scalable) | High (cost-effective, recyclable solvent) |

| Byproduct Handling | Catalyst filtration and recovery | Catalyst filtration and gas treatment |

Research Findings and Notes

- The Pd/C catalytic hydrogenation method achieves high purity and yield under mild conditions, making it suitable for industrial production with consistent product quality.

- The Raney nickel method innovatively replaces hydroxylamine hydrochloride with liquid ammonia, enhancing yield and reducing raw material costs while allowing solvent recycling.

- Both methods emphasize the importance of controlled temperature and pressure conditions to optimize reaction efficiency and product quality.

- Catalyst recovery and reuse are integral components of these processes, improving sustainability and economics.

- Although direct literature on this compound is limited, these closely related methods for methoxy-hydroxybenzylamine hydrochlorides provide a reliable basis for adaptation to thiophene analogs.

Chemical Reactions Analysis

Types of Reactions

4-Methoxythiophen-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of 4-Methoxythiophen-3-amine hydrochloride as a precursor in the synthesis of novel antitumor agents. It serves as a building block for compounds that exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives synthesized from this compound have shown significant activity against human breast cancer cells, indicating its potential use in cancer therapy .

Neuropharmacological Applications

This compound has also been investigated for its neuropharmacological properties. Research indicates that it may act as a positive allosteric modulator of certain glutamate receptors, which are implicated in neurological disorders such as Parkinson's disease and schizophrenia. The ability to enhance receptor activity suggests its potential role in developing treatments for these conditions .

Synthesis of Complex Molecules

The compound is utilized in the synthesis of more complex molecules, including benzothiazepines and other heterocycles. These derivatives have applications in treating metabolic disorders such as diabetes and obesity. Improved synthetic routes have been developed to enhance yield and efficiency, making it easier to produce these compounds on a larger scale .

Research on Drug Development

Biomarker Development

this compound is being explored as a biomarker in the development of new therapeutic agents targeting metabolic pathways. Its derivatives are being studied for their efficacy in regulating glucose levels and improving insulin sensitivity, which is crucial for managing diabetes .

PET Imaging Applications

The compound's derivatives have been evaluated for use as PET radioligands in imaging studies. These applications are particularly relevant in understanding receptor occupancy and drug targeting in vivo, which can inform dosage and efficacy during clinical trials .

Case Studies

Mechanism of Action

The mechanism of action of 4-Methoxythiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

4-Phenylthiophen-3-amine Hydrochloride

Key Differences :

- Substituent: Replaces the methoxy group with a phenyl ring at the 4-position (C10H9NS·HCl vs. C5H8ClNOS for the target compound) .

- Electronic Effects : The phenyl group is less electron-donating than methoxy, altering the compound’s reactivity in electrophilic substitution reactions.

- Applications : Used in structural studies due to its aromatic stacking properties, whereas methoxy-substituted thiophenes may prioritize electronic modulation .

Data Table :

| Property | 4-Methoxythiophen-3-amine Hydrochloride | 4-Phenylthiophen-3-amine Hydrochloride |

|---|---|---|

| Molecular Formula | C5H8ClNOS | C10H9NS·HCl |

| Substituent | Methoxy (-OCH₃) | Phenyl (-C₆H₅) |

| CAS Number | Not explicitly provided | CID 12950678 |

| Key Applications | Electronic materials, drug intermediates | Structural analysis |

3-Methoxyamphetamine Hydrochloride

Key Differences :

Methoxyamine Hydrochloride

Key Differences :

- Structure : A simpler molecule (NH₂OCH₃·HCl) lacking the thiophene ring .

- Reactivity : Primarily used as a nucleophile in organic synthesis, whereas the target compound’s aromatic system enables conjugation and extended electronic applications .

Research Findings and Implications

Functional Group Impact

- Methoxy vs. Hydroxy : highlights that hydroxy-methoxy substitutions (e.g., 4-hydroxy-3-methoxyamphetamine) influence metabolic pathways, hinting that electronic effects could dictate the target compound’s stability in biological systems .

- Thiophene vs. Benzene : Thiophene’s lower aromaticity compared to benzene may enhance reactivity in cross-coupling reactions, a critical factor in drug design .

Biological Activity

4-Methoxythiophen-3-amine hydrochloride is a compound of interest in biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound can be categorized as a thiophenic amine derivative. Its structure includes a methoxy group attached to a thiophene ring, which is known to influence its interaction with biological targets.

Target Receptors

The primary mechanism of action for this compound involves its interaction with various neurotransmitter receptors, particularly serotonin receptors. It acts as an agonist for the 5-HT1A and 5-HT2A receptors, which are implicated in mood regulation and sensory perception alterations.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- 5-Hydroxyindole Metabolic Pathway : This pathway is crucial for the metabolism of serotonin-related compounds.

- Cellular Effects : The compound's effects at the cellular level are mediated through its receptor interactions, influencing neurotransmitter release and neuronal excitability.

Pharmacological Studies

Research has demonstrated that this compound exhibits significant biological activity:

- Neurotransmitter Modulation : Studies indicate that this compound can enhance serotonergic activity, leading to potential applications in treating mood disorders.

- Antinociceptive Properties : In animal models, it has shown promise in reducing pain responses, suggesting a role in pain management therapies .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Serotonin receptor agonism | Mood enhancement | |

| Antinociceptive effect | Pain reduction | |

| Alteration of sensory perception | Enhanced sensory experiences |

Study on Antinociceptive Effects

In a controlled study involving mice, administration of this compound resulted in a statistically significant reduction in pain responses compared to control groups. The study utilized behavioral assays to measure pain thresholds before and after treatment .

Neurotransmitter Interaction Analysis

Another study examined the binding affinity of this compound to serotonin receptors using radiolabeled ligands. The results indicated that the compound has a high affinity for both the 5-HT1A and 5-HT2A receptors, supporting its potential as a therapeutic agent for mood disorders .

Q & A

Q. What are the recommended methods for synthesizing 4-Methoxythiophen-3-amine hydrochloride?

A common synthetic route involves functionalizing the thiophene ring with methoxy and amine groups, followed by hydrochloride salt formation. For example, methyl 4-aminothiophene-3-carboxylate hydrochloride (CAS RN 39978-14-8) is synthesized via esterification and subsequent amine protection, with hydrochloric acid used to stabilize the amine group as a salt . Key steps include:

Q. How should solubility and stock solutions be prepared for this compound?

Solubility varies by solvent:

- DMSO : >10 mg/mL (ideal for in vitro assays).

- Water : Limited solubility (1–5 mg/mL); sonication or mild heating (≤50°C) may improve dissolution.

- Ethanol : Moderate solubility (5–10 mg/mL) .

For stock solutions: - In vitro : Prepare 10 mM DMSO stocks, aliquot, and store at -80°C (stable for 6 months).

- In vivo : Dilute in saline or PBS with ≤5% DMSO to avoid toxicity .

Q. What are optimal storage conditions for this compound?

Q. Which analytical techniques validate the compound’s purity and structure?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients for purity assessment (>98%).

- NMR : Confirm structure via ¹H/¹³C spectra (e.g., methoxy protons at δ 3.8–4.0 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ at m/z 194.6) .

Advanced Research Questions

Q. How can stability be assessed under varying experimental conditions?

- Thermal Stability : Incubate samples at 25°C, 37°C, and 50°C for 1–4 weeks. Monitor degradation via HPLC peak area reduction (e.g., >10% degradation at 37°C after 4 weeks indicates instability) .

- Photostability : Expose to UV light (254 nm) and quantify degradation products using LC-MS.

- pH Stability : Test solubility and integrity in buffers (pH 2–9) to simulate biological matrices .

Q. What strategies identify and quantify impurities in synthesized batches?

- Reference Standards : Use certified impurities (e.g., methyl 4-methyl-3-aminothiophene-2-carboxylate hydrochloride) for spiking experiments .

- LC-MS/MS : Detect trace impurities (e.g., deaminated byproducts) with MRM transitions.

- Forced Degradation : Stress samples with heat, light, or oxidants (H₂O₂) to elucidate degradation pathways .

Q. How does this compound interact with biological systems?

- Metabolite Profiling : Incubate with liver microsomes (e.g., rat S9 fractions) and analyze metabolites via high-resolution MS. Look for O-demethylation or glucuronidation products .

- Cellular Uptake : Use radiolabeled (³H/¹⁴C) analogs to quantify accumulation in cell lines (e.g., HEK293) via scintillation counting.

Q. What computational methods predict the compound’s physicochemical properties?

- LogP Calculation : Use Molinspiration or ACD/Labs software (experimental LogP ≈ 2.7 for analogs) .

- pKa Prediction : ADMET Predictor™ estimates amine pKa ~8.5, influencing solubility at physiological pH.

- Molecular Dynamics : Simulate binding to target proteins (e.g., serotonin receptors) to guide SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.